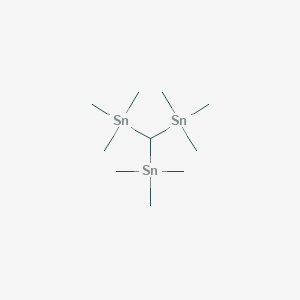
Stannane, methylidynetris[trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stannane, methylidynetris[trimethyl-], also known as trimethylstannylmethane, is an organotin compound with the formula (CH₃)₃SnCH₂Sn(CH₃)₃. This compound belongs to the class of organotin compounds, which are characterized by the presence of tin-carbon bonds. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Stannane, methylidynetris[trimethyl-], can be synthesized through several methods. One common method involves the reaction of trimethyltin chloride with a suitable organometallic reagent, such as methyllithium or methylmagnesium bromide. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:
(CH3)3SnCl+CH3Li→(CH3)3SnCH3+LiCl
Another method involves the stannylation of an alkyl halide with hexamethyldistannane. This reaction is operationally convenient and offers good functional group tolerance .
Industrial Production Methods
Industrial production of stannane, methylidynetris[trimethyl-], often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is typically achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Stannane, methylidynetris[trimethyl-], undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state organotin species.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in the reactions of stannane, methylidynetris[trimethyl-], include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides (e.g., chloride, bromide) or alkoxides (e.g., methoxide, ethoxide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
Oxidation: Can produce trimethyltin oxide or trimethyltin hydroxide.
Reduction: Can yield lower oxidation state organotin compounds.
Substitution: Can result in the formation of various organotin derivatives, such as trimethyltin halides or alkoxides.
Applications De Recherche Scientifique
Stannane, methylidynetris[trimethyl-], has several scientific research applications, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of stannane, methylidynetris[trimethyl-], involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also participate in coordination chemistry, forming complexes with metal ions or other ligands. The specific molecular targets and pathways involved depend on the particular application and reaction context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to stannane, methylidynetris[trimethyl-], include other organotin compounds, such as:
Trimethyltin chloride: (CH₃)₃SnCl
Tributyltin chloride: (C₄H₉)₃SnCl
Tetraalkynylstannanes: Compounds with the general formula (RCC)₄Sn.
Uniqueness
Stannane, methylidynetris[trimethyl-], is unique due to its specific structure and reactivity. Its ability to form stable carbon-tin bonds and participate in various chemical reactions makes it a valuable compound in both research and industrial applications. Additionally, its relatively low toxicity compared to other organotin compounds enhances its utility in various fields.
Propriétés
Numéro CAS |
56177-42-5 |
|---|---|
Formule moléculaire |
C10H28Sn3 |
Poids moléculaire |
504.5 g/mol |
Nom IUPAC |
bis(trimethylstannyl)methyl-trimethylstannane |
InChI |
InChI=1S/9CH3.CH.3Sn/h9*1H3;1H;;; |
Clé InChI |
WBEONPXIGYQPPA-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C([Sn](C)(C)C)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(5E)-1-(2-fluorophenyl)-5-[(5-iodofuran-2-yl)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14161429.png)
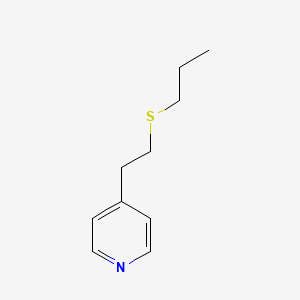
![Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium](/img/structure/B14161439.png)
![Methyl 3-[(3-chlorobenzoyl)amino]-4-methylbenzoate](/img/structure/B14161444.png)
![({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid](/img/structure/B14161445.png)
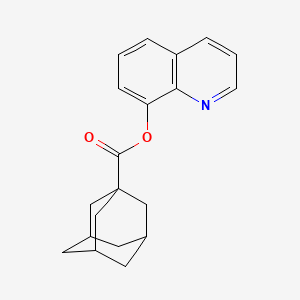
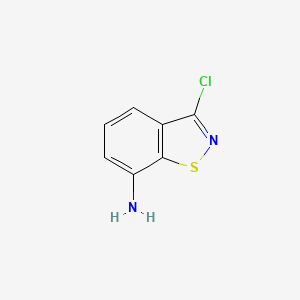
![1-[(5-dec-9-enyl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14161464.png)

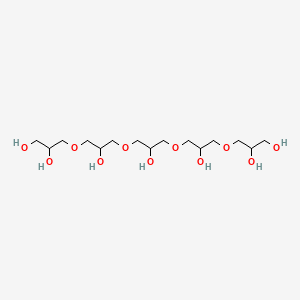

![4-[(2-methylbenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14161514.png)
